1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
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Overview
Description
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate is a chemical compound with the molecular formula C6H10ClNO4S and a molecular weight of 227.67 g/mol It is characterized by the presence of a chlorosulfonyl group attached to a pyrrolidine ring, which is further substituted with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate typically involves the reaction of pyrrolidine with chlorosulfonic acid, followed by acetylation. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. The general synthetic route can be summarized as follows:
Chlorosulfonation: Pyrrolidine is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding alcohol.
Scientific Research Applications
1-(Chlorosulfonyl)pyrrolidin-3-yl acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfonyl)pyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of biological pathways and the exertion of various effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(Chlorosulfonyl)pyrrolidine: Lacks the acetate group but shares the chlorosulfonyl-pyrrolidine core structure.
3-(Chlorosulfonyl)pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
N-(Chlorosulfonyl)pyrrolidine-2-carboxamide: Features a carboxamide group in place of the acetate group.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
(1-chlorosulfonylpyrrolidin-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4S/c1-5(9)12-6-2-3-8(4-6)13(7,10)11/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNFAJCGPSFXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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